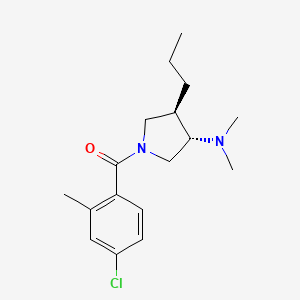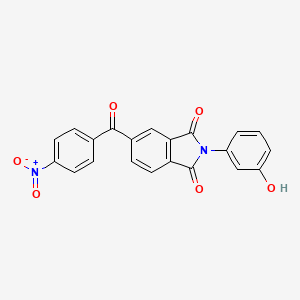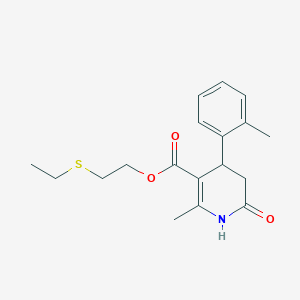![molecular formula C18H16N2O2S B5539050 2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds with complex structures involving thiazolylbenzamide moieties typically involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, or substitution reactions. Although specific details on the synthesis of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" are not readily available, analogous compounds are often synthesized using nucleophilic addition or substitution reactions, which are foundational in constructing thiazole derivatives (Olszewski & Boduszek, 2010).
Molecular Structure Analysis
Molecular structure determination is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For compounds similar to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," X-ray diffraction and DFT calculations reveal details about bond lengths, angles, and dihedral angles, providing insights into the compound's three-dimensional structure and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).
Scientific Research Applications
Novel Calcium Antagonists and Antioxidant Activity
One area of research focuses on the development of novel calcium antagonists that exhibit both calcium overload inhibition and antioxidant activity. The study of thiazolidinone derivatives, including compounds structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," reveals that the antagonistic activity towards Ca(2+) is influenced by the lipophilicity of the phenyl group and the length of alkyl chains. Additionally, the presence of a phenolic hydroxyl group is crucial for antioxidant activity. These findings suggest potential therapeutic applications in managing conditions related to calcium overload and oxidative stress (Kato et al., 1999).
Anticonvulsant Agents
Research on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives has identified these compounds as potential anticonvulsant agents. They exhibit significant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, indicating their potential as treatments for epilepsy and related disorders. This research highlights the importance of the thiazolidinone ring as a pharmacophore for anticonvulsant activity and suggests that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" may contribute to the development of new therapeutic options for seizure management (Faizi et al., 2017).
Antimicrobial Activities
Another field of research explores the antimicrobial properties of thiazole derivatives. The synthesis of fused derivatives of thiazoles, including those structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," has demonstrated antimicrobial activity against various bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Wardkhan et al., 2008).
Glucokinase Activators for Diabetes Management
Additionally, research on the optimization of glucokinase (GK) activators has led to the development of compounds with potent in vivo efficacy in diabetic model rodents. These findings suggest that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" can be optimized to uncouple the relationship between potency and hydrophobicity, offering new avenues for the treatment of diabetes through the modulation of GK activity (Iino et al., 2009).
Future Directions
Given the limited information available about this compound, future research could focus on elucidating its synthesis methods, molecular structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This could involve a combination of experimental studies and computational modeling .
properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)17(21)20-18-19-10-11-23-18/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVYWPRWTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)


![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)


![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)
